![molecular formula C19H18N4O4S B2485529 N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenoxyacetamide CAS No. 303035-29-2](/img/structure/B2485529.png)

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenoxyacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

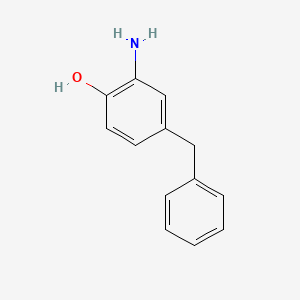

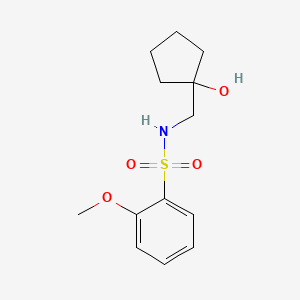

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenoxyacetamide is a useful research compound. Its molecular formula is C19H18N4O4S and its molecular weight is 398.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

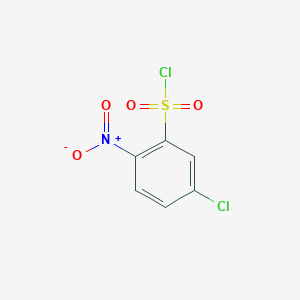

Synthesis and Antimicrobial Activity

A study focused on the synthesis of novel heterocyclic compounds incorporating the sulfamoyl moiety, showing potential as antimicrobial agents. These compounds, including derivatives of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenoxyacetamide, demonstrated promising antibacterial and antifungal activities in vitro, highlighting their potential in developing new antimicrobial therapies (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Anticancer Potential

Research on the synthesis of novel compounds related to this compound has shown significant cytotoxic activity against human breast cancer cell lines. These findings indicate the compound's potential utility in anticancer drug development, with specific derivatives demonstrating promising results against cancer cells (Ghorab, Al-Said, & Nissan, 2012).

Chemical Synthesis and Applications

Further research includes the development of sulfonamide-derived compounds and their transition metal complexes, revealing moderate to significant antibacterial activity against various bacterial strains. These studies underscore the versatility of this compound derivatives in synthesizing compounds with potential biological applications (Chohan & Shad, 2011).

Structural and Vibrational Spectroscopy Analysis

Vibrational spectroscopy analysis of related compounds has provided insights into their stereo-electronic interactions, stability, and potential inhibition activities against viruses. Such studies contribute to understanding the molecular basis of the compound's biological activities, paving the way for further pharmaceutical applications (Jenepha Mary, Pradhan, & James, 2022).

Mecanismo De Acción

Target of Action

MLS000714795, also known as Mirvetuximab soravtansine , primarily targets the Folate Receptor Alpha (FRα) . FRα is overexpressed on the surface of epithelial tumor cells, characteristic of ovarian, endometrial, triple-negative breast, and non-small-cell lung cancers .

Mode of Action

Mirvetuximab soravtansine is an antibody-drug conjugate (ADC) formed by a monoclonal antibody that targets FRα, covalently joined by a cleavable disulfide linker to the genotoxic compound DM4 . After an ADC/receptor complex is formed, mirvetuximab soravtansine is internalized, and DM4 is released inside the cell . DM4 leads to cell-cycle arrest and apoptosis and is also able to diffuse into neighboring cells and induce further cell death .

Biochemical Pathways

The interaction of the ADC with FRα triggers the internalization of the complex, leading to the release of DM4 inside the cell . DM4, a potent inhibitor of microtubule dynamics, disrupts the microtubule network within the cell, leading to cell-cycle arrest and apoptosis .

Result of Action

The result of MLS000714795’s action is the induction of cell-cycle arrest and apoptosis in cancer cells overexpressing FRα . This leads to a reduction in tumor growth and potentially to tumor shrinkage .

Action Environment

The efficacy of MLS000714795 is influenced by the level of FRα expression on the surface of the cancer cells . Cells with higher FRα expression are more likely to be affected by the drug . Other factors, such as the tumor microenvironment and the presence of drug efflux pumps, could also influence the drug’s efficacy.

Propiedades

IUPAC Name |

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S/c1-14-11-12-20-19(21-14)23-28(25,26)17-9-7-15(8-10-17)22-18(24)13-27-16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,22,24)(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALKQNKQXMQZOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Butyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B2485449.png)